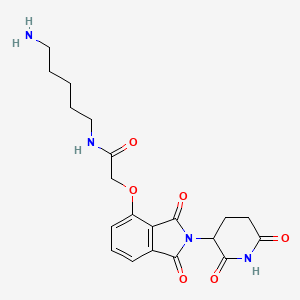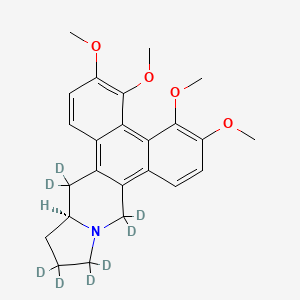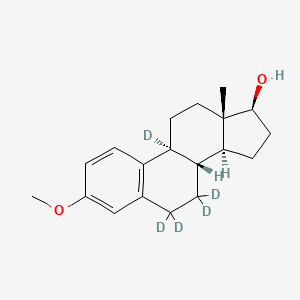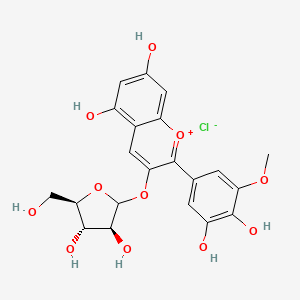
Petunidin 3-O-arabinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Petunidin 3-O-arabinoside is a naturally occurring anthocyanin compound found in various fruits, particularly in berries and flowers like petunias. It is a type of flavonoid, which are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Petunidin 3-O-arabinoside typically involves the extraction from natural sources such as blueberries. The process includes:
Alcohol Extraction and Concentration: Fresh blueberries are washed and mixed with a 70% ethanol aqueous solution containing hydrochloric acid. The mixture is ultrasonically extracted at a controlled temperature below 45°C and protected from light. The extract is then vacuum filtered and the residue is re-extracted under the same conditions.
Macroporous Resin Adsorption: The crude extract is passed through a chromatography column containing AB-8 macroporous resin, which has been pre-treated with ethanol, sodium hydroxide, and hydrochloric acid solutions.
Purification and Separation: The adsorbed anthocyanins are eluted from the resin using a suitable solvent, followed by preparative liquid chromatography purification and high-speed counter-current chromatography separation to isolate the this compound monomer.
Analyse Des Réactions Chimiques
Petunidin 3-O-arabinoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, often involving hydrogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Petunidin 3-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of anthocyanin chemistry.
Biology: Its antioxidant and anti-inflammatory properties make it a subject of interest in biological research, particularly in studies related to cellular protection and aging.
Mécanisme D'action
The mechanism of action of Petunidin 3-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Petunidin 3-O-arabinoside is compared with other similar anthocyanins, such as:
- Cyanidin 3-O-glucoside
- Delphinidin 3-O-glucoside
- Malvidin 3-O-glucoside
- Peonidin 3-O-glucoside
These compounds share similar structures but differ in the number and position of hydroxyl and methoxy groups on the anthocyanin backbone. This compound is unique due to its specific glycosylation pattern, which influences its bioavailability and biological activity .
Propriétés
Formule moléculaire |
C21H21ClO11 |
|---|---|
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-5,7-diol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-29-14-3-8(2-12(25)17(14)26)20-15(31-21-19(28)18(27)16(7-22)32-21)6-10-11(24)4-9(23)5-13(10)30-20;/h2-6,16,18-19,21-22,27-28H,7H2,1H3,(H3-,23,24,25,26);1H/t16-,18-,19+,21?;/m1./s1 |
Clé InChI |
KDTXXAYYZNRVTD-YKALIKFRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@H]([C@@H]([C@H](O4)CO)O)O)O)O.[Cl-] |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(O4)CO)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


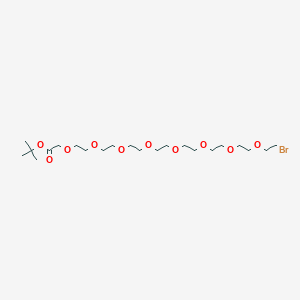
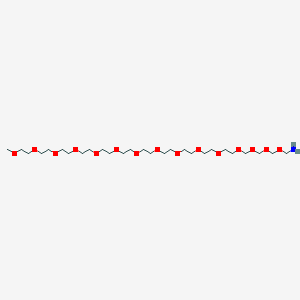
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
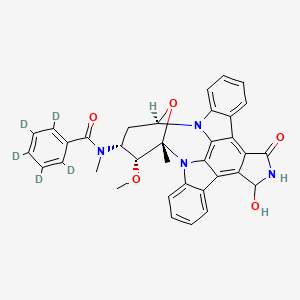
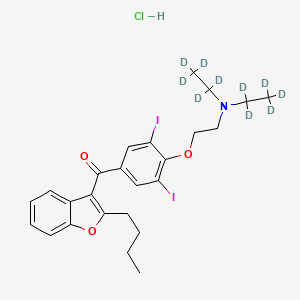
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
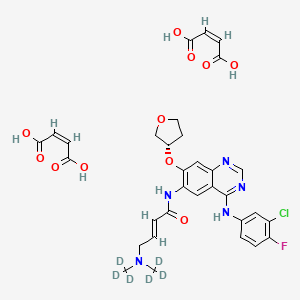

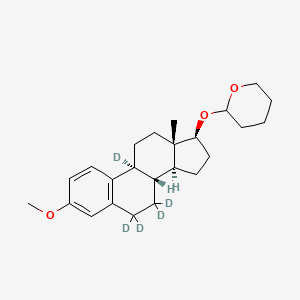
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

